molecular formula C17H28OS B053067 Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester CAS No. 340701-35-1

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

Cat. No. B053067
M. Wt: 280.5 g/mol
InChI Key: HCAXFXKDAVLSIG-NCZFFCEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioacetic acid esters, including derivatives like Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester, are organic compounds with diverse applications and properties. They are known for participating in various chemical reactions due to their unique structural characteristics.

Synthesis Analysis

  • The synthesis of thioacetic acid esters involves multiple steps, starting from specific raw materials and undergoing reactions like acetylation, hydrolysis, and reduction. For instance, 2-Thiopheneacetic acid is synthesized using thiophene as a starting material, involving steps like reaction with ethyl oxalyl chloride and hydrazine treatment (Cui Qing-rong, 2008).

Molecular Structure Analysis

  • The molecular structure of thioacetic acid and its derivatives has been investigated through methods like electron diffraction. These studies reveal details like bond lengths, angles, and resonance interactions, providing insights into the compound's chemical behavior (W. Gordy, 1946).

Chemical Reactions and Properties

  • Thioacetic acid esters are involved in a variety of chemical reactions, demonstrating properties like reactivity towards nucleophiles and participation in ring-opening reactions. These reactions often lead to the formation of novel compounds with diverse properties (Wengang Yao et al., 2003).

Physical Properties Analysis

  • The physical properties of thioacetic acid esters, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

  • The chemical properties of thioacetic acid esters, including acidity, reactivity, and stability, are critical for their applications in various fields. Studies on compounds like Selenothioic acid S-alkyl esters provide insights into the chemical shifts, absorption spectra, and bond distances, which are vital for understanding the reactivity and stability of these compounds (T. Murai et al., 1997).

Scientific Research Applications

  • Molecular Electronics and Materials Science : Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is used in the development of molecular rectifiers. For example, its derivative forms self-assembled monolayers on gold, exhibiting asymmetric current–voltage characteristics crucial for molecular rectification in electronic devices (Ashwell, Hamilton, & High, 2003).

  • Synthetic Organic Chemistry : This compound is significant in synthetic reactions. In a study, the Rh2(OAc)4-catalyzed reaction of methyl aryldiazoacetates with thioacetic S-acid yields S−H insertion products, demonstrating its utility in organic synthesis (Yao, Liao, Zhang, Xu, & Wang, 2003).

  • Pharmaceutical Chemistry and Drug Design : Its derivatives are utilized in the synthesis of new compounds, potentially for drug development. For instance, a series of new derivatives of cinnamic acid have been synthesized using a related esterification process (Akhtar, Khan, & Khan, 2009).

  • Photochemistry and Peptide Research : Thioxylated compounds, related to thioacetic acid derivatives, are studied for their ultrafast spectroscopy in the visible and near UV spectrum. This is relevant in the field of peptide research and photochemistry (Satzger, Root, Gilch, Zinth, Wildemann, & Fischer, 2005).

  • Chemical Thermochemistry : The compound's derivatives are also important in thermochemical studies. For instance, an experimental and computational thermochemical study on thiophene-based compounds, which are structurally similar, provides insights into their stability and reactivity (Roux, Temprado, Notario, Chickos, Santos, & da Silva, 2007).

Safety And Hazards

This product is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet provided by the manufacturer.

properties

IUPAC Name

S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAXFXKDAVLSIG-NCZFFCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 2
Reactant of Route 2
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 3
Reactant of Route 3
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 4
Reactant of Route 4
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 5
Reactant of Route 5
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 6
Reactant of Route 6
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.